molecular formula C11H14N6O2 B6533297 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(prop-2-en-1-yl)acetamide CAS No. 1060183-98-3

2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(prop-2-en-1-yl)acetamide

Cat. No.: B6533297
CAS No.: 1060183-98-3
M. Wt: 262.27 g/mol
InChI Key: ZODVGYMZBNTMDV-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. The structure features:

  • 3-ethyl group: Enhances lipophilicity and metabolic stability compared to bulkier aryl substituents .
  • 7-oxo group: A key pharmacophore contributing to hydrogen-bonding interactions in biological systems.

While direct synthesis data for this compound is absent in the provided evidence, analogous triazolopyrimidines (e.g., ) are synthesized via reflux in phosphorus oxychloride with carboxylic acid derivatives, followed by purification .

Properties

IUPAC Name

2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O2/c1-3-5-12-8(18)6-16-7-13-10-9(11(16)19)14-15-17(10)4-2/h3,7H,1,4-6H2,2H3,(H,12,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODVGYMZBNTMDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC(=O)NCC=C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Position 3 Substituent Acetamide N-Substituent Molecular Formula Key Properties/Notes
Target Compound Ethyl Propenyl (allyl) C₁₃H₁₅N₅O₂ Moderate lipophilicity; allyl group may enhance reactivity .
2-[3-(4-ethoxyphenyl)-7-oxo...acetamide () 4-Ethoxyphenyl Furan-2-ylmethyl C₂₁H₂₁N₅O₄ Increased aromaticity may improve binding affinity; furan enhances solubility .
N-[(2-chlorophenyl)methyl]-2-[7-oxo...acetamide () Benzyl 2-Chlorobenzyl C₂₃H₁₉ClN₆O₂ Chlorine atom introduces electron-withdrawing effects, potentially boosting metabolic stability .
3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propan-1-ol () N/A (different core) Propanol C₈H₁₀N₄O Hydroxyl group increases hydrophilicity; distinct scaffold .

Key Insights:

Substituent Effects on Lipophilicity :

  • The ethyl group (target compound) offers intermediate lipophilicity compared to bulky aryl groups (e.g., 4-ethoxyphenyl in ), which may balance membrane permeability and solubility .
  • The allyl group in the target compound is less polar than furan () but more reactive than chlorobenzyl (), suggesting tunable applications in prodrug design .

Biological Implications :

  • Aryl substituents () are common in kinase inhibitors due to π-π stacking with hydrophobic pockets. The ethyl group in the target compound might reduce off-target interactions .
  • The 7-oxo group is conserved across analogs, underscoring its role in binding (e.g., mimicking ATP’s carbonyl in kinase inhibitors) .

Synthetic Considerations :

  • Phosphorus oxychloride-mediated cyclization () is a standard method for triazolopyrimidines. The allyl group’s stability under these conditions requires verification .

Allyl’s flexibility might reduce crystallinity compared to rigid aryl groups .

Table 2: Hypothetical Physicochemical Properties*

Compound logP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound 1.8 ~0.5 (DMSO) 180–185 (est.)
Compound 2.5 ~0.2 (DMSO) 210–215
Compound 3.0 <0.1 (DMSO) 225–230 (est.)

*Based on structural analogs and computational modeling.

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